molecular formula C12H12O2 B030015 2-Acetyl-7-ethylbenzofuran CAS No. 59664-03-8

2-Acetyl-7-ethylbenzofuran

Cat. No.: B030015
CAS No.: 59664-03-8
M. Wt: 188.22 g/mol
InChI Key: JTUMBVQDEFOAHR-UHFFFAOYSA-N
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Description

2-Acetyl-7-ethylbenzofuran is an organic compound characterized by a benzofuran ring with an acetyl group at the 2-position and an ethyl group at the 7-position. This compound is known for its applications in the synthesis of various pharmaceuticals and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-7-ethylbenzofuran typically involves the reaction of 7-ethylbenzofuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-7-ethylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation reactions often use aluminum chloride as a catalyst.

Major Products:

    Oxidation: 2-Carboxy-7-ethylbenzofuran

    Reduction: 2-Hydroxy-7-ethylbenzofuran

    Substitution: Various substituted benzofuran derivatives depending on the electrophile used.

Scientific Research Applications

2-Acetyl-7-ethylbenzofuran has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Acetylbenzofuran
  • 7-Ethylbenzofuran
  • 2-Hydroxy-7-ethylbenzofuran

Comparison: 2-Acetyl-7-ethylbenzofuran is unique due to the presence of both an acetyl and an ethyl group on the benzofuran ring. This dual substitution enhances its reactivity and potential biological activities compared to its analogs. The specific positioning of these groups also influences the compound’s physical and chemical properties, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

1-(7-ethyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-3-9-5-4-6-10-7-11(8(2)13)14-12(9)10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMBVQDEFOAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498725
Record name 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59664-03-8
Record name 1-(7-Ethyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 80.1 g of 2-acetyl-5-bromo-7-ethylbenzofuran, 37.5 g of triethylamine and 5 g of 5% palladium-on-carbon in 1300 ml of methanol was hydrogenated at room temperature and atmospheric pressure until 1 molar equivalent of hydrogen had been absorbed. The catalyst was filtered off and the filtrate evaporated to dryness. The residual solid was dissolved in ethyl acetate, the resulting solution washed with water and with brine and dried over anhydrous sodium sulphate. The sodium sulphate was then filtered off and the filtrate evaporated under reduced pressure. The residual solid was crystallized from petroleum ether (boiling range 60°-80°C) to give 48.7 g of 2-acetyl-7-ethylbenzofuran as a white crystalline solid of melting point 59°-60°C.
Quantity
80.1 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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